Bis-Mal-Lysine-PEG4-TFP ester

Description

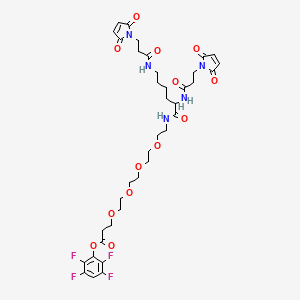

The exact mass of the compound Bis-Mal-Lysine-PEG4-TFPester is 843.29499916 g/mol and the complexity rating of the compound is 1470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWSCJQLAMMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45F4N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098370 | |

| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173083-46-8 | |

| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173083-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound is a unique crosslinking reagent characterized by a central lysine (B10760008) core, two maleimide (B117702) groups, a tetraethylene glycol (PEG4) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This distinct architecture allows for the sequential or simultaneous conjugation of biomolecules. The maleimide groups exhibit high reactivity towards sulfhydryl (thiol) groups, while the TFP ester efficiently reacts with primary amines.[1] The hydrophilic PEG4 spacer enhances the solubility of the molecule and the resulting conjugate in aqueous environments.[2]

The structure of this compound is designed for versatility in bioconjugation. The lysine core provides a branched structure, presenting two maleimide groups for dual thiol conjugation.[1] The TFP ester offers a highly reactive moiety for amine conjugation, forming stable amide bonds.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C37H45F4N5O13 | [3] |

| Molecular Weight | 843.77 g/mol | [3] |

| CAS Number | 1426164-53-5 | [3] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO and DMF | [3] |

Storage and Handling

Proper storage and handling are crucial to maintain the reactivity of this compound. Key recommendations are outlined in Table 2.

| Condition | Recommendation | Reference(s) |

| Storage Temperature | -20°C | [2] |

| Shipping Temperature | Ambient | [2] |

| Handling | Store desiccated and protected from light. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions immediately before use. | [3] |

| Stock Solution Stability | In solvent at -80°C for 6 months; at -20°C for 1 month (protect from light). | [3] |

Reaction Mechanism and Specificity

The utility of this compound lies in the orthogonal reactivity of its two distinct functional groups: the maleimides and the TFP ester.

-

Maleimide-Thiol Conjugation: The maleimide groups react specifically with sulfhydryl groups (e.g., from cysteine residues in proteins) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient in the pH range of 6.5 to 7.5.[2]

-

TFP Ester-Amine Conjugation: The TFP ester reacts with primary amines (e.g., the N-terminus of a protein or the side chain of lysine residues) to form a stable amide bond. TFP esters are known to be more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[4] The optimal pH for this reaction is typically between 7.5 and 9.0.[5]

The following diagram illustrates the reaction mechanism of this compound with a protein containing both amine and thiol groups.

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general framework for a two-step conjugation process to create an antibody-small molecule conjugate.

Materials

-

Antibody (or other amine-containing protein)

-

This compound

-

Thiol-containing molecule (e.g., a drug or peptide)

-

Reaction Buffer A (e.g., PBS, pH 7.2-7.5)

-

Reaction Buffer B (e.g., PBS with 10 mM EDTA, pH 6.5-7.0)

-

Quenching reagent (e.g., Tris or glycine)

-

Reducing agent (e.g., TCEP, if thiols are in a disulfide bond)

-

Anhydrous DMSO or DMF

-

Desalting columns

Experimental Workflow

The following diagram outlines a typical experimental workflow for conjugating an antibody to a thiol-containing molecule using this compound.

Detailed Methodologies

Step 1: Modification of the Amine-Containing Protein

-

Protein Preparation: Prepare a solution of the amine-containing protein (e.g., antibody) in Reaction Buffer A at a concentration of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal molar excess should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

-

Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.

Step 2: Conjugation to the Thiol-Containing Molecule

-

Thiol-Molecule Preparation: If the thiol group is present as a disulfide bond, reduce it using a suitable reducing agent like TCEP. A 10-fold molar excess of TCEP for 30 minutes at room temperature is a common starting point. Remove excess TCEP using a desalting column.

-

Conjugation Reaction: Immediately combine the maleimide-activated protein from Step 1 with the thiol-containing molecule in Reaction Buffer B. The molar ratio of the two components should be optimized for the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Purify the final conjugate from unreacted components using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

-

Antibody-Drug Conjugates (ADCs): This crosslinker is well-suited for the development of ADCs, where a cytotoxic drug is linked to a monoclonal antibody. The TFP ester can be used to attach the linker to the antibody via lysine residues, and the maleimide groups can then be used to conjugate a thiol-containing drug.

-

PROTACs: As a PEG-based linker, it can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3]

-

Protein-Protein Crosslinking: The two maleimide groups can be used to crosslink two proteins that each contain a free thiol group, or to bridge disulfide bonds within a single protein after reduction.[6]

-

Surface Immobilization: Biomolecules can be immobilized onto surfaces for various applications, such as in biosensors or diagnostic assays.

Logical Relationships in Bioconjugation Strategy

The choice of a heterobifunctional crosslinker like this compound is guided by a logical decision-making process based on the properties of the biomolecules to be conjugated.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols should serve as a starting point for the successful application of this versatile crosslinking reagent in innovative bioconjugation strategies.

References

- 1. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]

- 2. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. vectorlabs.com [vectorlabs.com]

A Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, therapeutic research, and drug delivery. This document details its chemical properties, mechanism of action, and general protocols for its application, with a focus on its utility in creating antibody-drug conjugates (ADCs).

Chemical Properties and Specifications

This compound is a sophisticated molecule designed with specific reactive groups to facilitate the conjugation of biomolecules. Structurally, it features a lysine (B10760008) core, providing two maleimide (B117702) groups, a polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. This unique arrangement allows for sequential or orthogonal conjugation of thiol and amine-containing molecules.

| Property | Value | Source(s) |

| Chemical Formula | C₃₇H₄₅F₄N₅O₁₃ | [1][2][3] |

| Molecular Weight | 843.77 g/mol | [1][2][3][4] |

| Purity | ≥95% | [1] |

| Appearance | Solid or viscous liquid | [3][5] |

| Solubility | Soluble in Methylene chloride, Acetonitrile, DMAC, or DMSO | [2] |

| Storage Conditions | Store at -20°C, protect from moisture | [1] |

Mechanism of Action and Applications

The functionality of this compound is derived from its three reactive sites. The two maleimide groups react specifically with sulfhydryl (thiol) groups, while the TFP ester is highly reactive towards primary amines. The PEG4 spacer enhances solubility and provides flexibility to the linked molecules.[1][6] This trifunctional nature makes it an ideal tool for various bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): Serving as a linker to attach cytotoxic drugs to antibodies.[1][2]

-

Protein Crosslinking: Creating stable conjugates between thiol and amine-containing proteins.[1][6]

-

Probe Development: Constructing multifunctional probes for diagnostic and imaging purposes.[1][6]

-

Surface Immobilization: Attaching antibodies or other biomolecules to solid supports.[2]

The reactivity of the maleimide and TFP ester groups is pH-dependent, allowing for a degree of control over the conjugation process. Maleimide groups react chemoselectively with sulfhydryls in a pH range of 6.5–7.5.[2] Above pH 7.5, the maleimide groups can also react with amines. The TFP ester efficiently reacts with primary amines at a pH of 7.5–8.0.[2] TFP esters are also noted for their superior hydrolytic stability compared to N-hydroxysuccinimidyl (NHS) esters.[2]

Experimental Protocols: A General Guideline for Antibody-Drug Conjugation

The following is a generalized protocol for the conjugation of a thiol-containing drug to an antibody using this compound. This should be considered a starting point, and optimization will be required for specific antibodies and drug molecules.

Materials

-

Antibody of interest

-

This compound

-

Thiol-containing drug molecule

-

Reaction Buffers:

-

Amine Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.5-8.0

-

Thiol Reaction Buffer: PBS or similar buffer, pH 6.5-7.5

-

-

Quenching Reagents (e.g., Tris or hydroxylamine (B1172632) for the TFP ester reaction, cysteine or 2-mercaptoethanol (B42355) for the maleimide reaction)

-

Anhydrous DMSO or DMF for dissolving the crosslinker and drug

-

Purification system (e.g., size exclusion chromatography)

Step-by-Step Procedure

Step 1: Reaction of TFP Ester with Antibody

-

Prepare the antibody in the Amine Reaction Buffer at a concentration of 2-10 mg/mL.

-

Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

-

Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. The final concentration of the organic solvent should ideally be below 10%.

-

Incubate the reaction for 1-2 hours at room temperature or on ice.

-

(Optional) Quench the reaction by adding a quenching reagent to cap any unreacted TFP esters.

-

Purify the antibody-linker conjugate using size exclusion chromatography to remove excess crosslinker and quenching reagents.

Step 2: Reaction of Maleimide Groups with Thiol-Containing Drug

-

Dissolve the thiol-containing drug in an appropriate solvent.

-

Combine the purified antibody-linker conjugate with the thiol-containing drug in the Thiol Reaction Buffer. A molar excess of the drug is typically used to ensure complete reaction with the maleimide groups.

-

Incubate the reaction for 1-2 hours at room temperature.

-

(Optional) Quench the reaction by adding a thiol-containing reagent to cap any unreacted maleimide groups.

-

Purify the final antibody-drug conjugate using a suitable method such as size exclusion chromatography to remove excess drug and other reagents.

Visualization of the Conjugation Workflow

The following diagram illustrates the general workflow for creating an antibody-drug conjugate using this compound.

Caption: Workflow for ADC synthesis using this compound.

This guide provides a foundational understanding of this compound. For specific applications, it is crucial to consult detailed literature and perform optimizations to achieve the desired conjugation efficiency and product purity.

References

In-Depth Technical Guide: Solubility of Bis-Mal-Lysine-PEG4-TFP Ester

For researchers, scientists, and drug development professionals, understanding the solubility of crosslinking agents is paramount for successful bioconjugation, formulation, and overall experimental reproducibility. This guide provides a comprehensive overview of the solubility characteristics of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker widely used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Compound Properties

This compound is a unique molecule featuring two maleimide (B117702) groups and one amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester. The maleimide groups selectively react with sulfhydryl (thiol) groups, while the TFP ester efficiently acylates primary and secondary amines. A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and flexibility of the linker, making it a versatile tool in bioconjugation.

Quantitative Solubility Data

Precise solubility is critical for preparing stock solutions and reaction mixtures. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Quantitative Solubility | Molar Concentration (mM) | Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 118.52 mM[1] | Ultrasonic assistance may be required for complete dissolution.[1] The compound is hygroscopic, and use of newly opened DMSO is recommended.[1] |

| Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL[1][2] | 2.96 mM[1][2] | This formulation yields a clear solution.[1][2] |

| Methylene Chloride (DCM) | Soluble | Not available | Qualitative data from supplier information. |

| Acetonitrile (ACN) | Soluble | Not available | Qualitative data from supplier information. |

| Dimethylacetamide (DMAC) | Soluble | Not available | Qualitative data from supplier information. |

It is important to note that for many common laboratory solvents, only qualitative solubility data is publicly available from suppliers. The PEG spacer generally imparts good aqueous solubility to molecules, but the overall solubility of this compound in purely aqueous buffers may be limited and should be determined empirically for specific applications.

Experimental Protocol: Determination of Solubility

To ascertain the precise solubility of this compound in a specific solvent or buffer system, the following protocol can be adapted.

Objective: To determine the saturation solubility of this compound in a chosen solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., Water, PBS, Ethanol, DMF)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh out an excess amount of this compound into several vials.

-

Add a precise volume of the chosen solvent to each vial to create a slurry.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Continuous agitation is recommended.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted supernatant using a pre-validated HPLC method or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. A standard curve of known concentrations of this compound should be prepared in the same solvent for accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or mol/L.

-

Visualization of Applications

The unique tripartite structure of this compound lends itself to various applications in bioconjugation and drug delivery. The following diagrams illustrate some of these key uses.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

This diagram illustrates the sequential reaction steps for creating an ADC. The TFP ester of the linker reacts with lysine residues on the antibody, followed by the reaction of the maleimide groups with thiol groups on a drug payload or on the antibody itself after reduction of disulfide bonds.

References

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester (CAS: 1426164-53-5)

For Researchers, Scientists, and Drug Development Professionals

Bis-Mal-Lysine-PEG4-TFP ester is a sophisticated, multifunctional crosslinking reagent designed for advanced bioconjugation applications. Its unique architecture, combining three reactive sites with a hydrophilic spacer, offers a versatile platform for constructing complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Components and Functionality

The power of this linker lies in the distinct properties of its four key components: a bis-maleimide system, a central lysine (B10760008) core, a PEG4 spacer, and a highly reactive TFP ester.

-

Bis-Maleimide Groups: The molecule features two maleimide (B117702) moieties, which are specifically reactive toward sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[1][] This reaction, a Michael addition, proceeds rapidly and efficiently under mild conditions (pH 6.5-7.5) to form stable thioether bonds.[6][7][8] The dual maleimides allow for the crosslinking of two different thiol-containing molecules or the bridging of disulfide bonds within a single protein, such as a reduced antibody.[9][10]

-

Lysine Core: A central lysine residue provides a branched scaffold for the molecule.[1] The alpha (α) and epsilon (ε) primary amines of the lysine are functionalized to present the two maleimide groups, while the carboxylic acid is extended via the PEG spacer to the TFP ester.[9][10] This branched structure is a well-established strategy in the design of linkers for ADCs.[][12]

-

PEG4 Spacer: A discrete polyethylene (B3416737) glycol (PEG) chain consisting of four ethylene (B1197577) glycol units serves as a hydrophilic spacer.[1][13] The PEG4 linker enhances the overall water solubility of the conjugate, which is critical when working with hydrophobic payloads.[13][14][15] It also provides a flexible, defined-length connection (approx. 1.4 nm) that minimizes steric hindrance between the conjugated molecules and can help reduce the immunogenicity of the final product.[13][14]

-

TFP (2,3,5,6-Tetrafluorophenyl) Ester: This amine-reactive functional group is responsible for forming stable amide bonds with primary and secondary amines, such as those on the surface of proteins (e.g., lysine residues) or on a payload molecule.[1][9] TFP esters are notably more resistant to hydrolysis, especially at basic pH, than the more common N-hydroxysuccinimide (NHS) esters.[9][16][17][18] This superior stability leads to more efficient and reproducible conjugation reactions, with an optimal reaction pH between 7.5 and 8.0.[9][10]

Figure 1. Functional components and reactive targets of the crosslinker.

Technical Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1426164-53-5 | [1][8][10] |

| Molecular Formula | C₃₇H₄₅F₄N₅O₁₃ | [10] |

| Molecular Weight | 843.77 g/mol | [10] |

| Purity | ≥95% to >98% | [1][10] |

| Spacer Length (α-amine) | 25 atoms (18.8 Å) | [9][10] |

| Spacer Length (ε-amine) | 29 atoms (26.1 Å) | [9][10] |

| Solubility | Soluble in DMSO, DMAC, Acetonitrile, Methylene Chloride | [9][10] |

| Storage Conditions | Store at -20°C, protect from moisture. Stock solutions in dry solvent should be used within a month at -20°C or 6 months at -80°C. | [2][9] |

Applications in Bioconjugation and Drug Development

The trifunctional nature of this linker makes it a powerful tool for creating precisely engineered biomolecules.

-

Antibody-Drug Conjugates (ADCs): This is a primary application area.[1][9][19] The linker can be used to attach a cytotoxic payload to an antibody. A common strategy involves first reacting the TFP ester with an amine-containing payload and then conjugating the resulting molecule to an antibody via its cysteine residues. The bis-maleimide functionality is particularly suited for bridging the two thiol groups generated from the reduction of a native interchain disulfide bond in the antibody's hinge region.[9][10]

-

PROTAC Development: The linker is suitable for synthesizing PROTACs, which are molecules designed to induce the degradation of specific target proteins.[2][3] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.

-

Probe and Biosensor Construction: The linker can be used to build multifunctional probes for diagnostic and imaging purposes by conjugating different functionalities (e.g., a targeting moiety, a fluorescent dye, and a purification tag).[1]

-

Surface Immobilization: Biomolecules like antibodies or peptides can be immobilized on amine-functionalized surfaces using the linker's maleimide groups, or on thiol-functionalized surfaces using the TFP ester.[9][10]

Figure 2. General experimental workflow for ADC synthesis.

Key Reaction Mechanisms

Understanding the underlying chemical reactions is crucial for optimizing experimental conditions.

Maleimide-Thiol Conjugation (Michael Addition)

This reaction forms a stable thioether bond. It is highly selective for thiols at a neutral pH.[6][7] However, the stability of the resulting succinimidyl thioether linkage can be a concern for applications requiring long-term stability, as it can undergo a retro-Michael reaction (thiol exchange), especially in the presence of other thiols.[20]

Figure 3. Maleimide reaction with a thiol-containing biomolecule.

TFP Ester-Amine Conjugation (Acylation)

This reaction forms a highly stable amide bond. The TFP ester is an excellent leaving group, and the reaction proceeds efficiently with primary or secondary amines. Its enhanced stability in aqueous buffers compared to NHS esters is a significant advantage, allowing for more controlled and higher-yield conjugations.[16][21]

Figure 4. TFP ester reaction with an amine-containing molecule.

Experimental Protocols

This section provides a generalized protocol for a two-step conjugation to create an antibody-drug conjugate. Note: All conditions, concentrations, and molar ratios should be optimized for the specific antibody and payload being used.

Materials

-

This compound

-

Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

-

Amine-containing payload molecule

-

Anhydrous, amine-free solvent (e.g., DMSO, DMF)

-

Reducing agent (e.g., TCEP, DTT)

-

Reaction buffers:

-

Conjugation Buffer A (for maleimide reaction): e.g., PBS with 5 mM EDTA, pH 7.2

-

Conjugation Buffer B (for TFP reaction): e.g., Borate buffer, pH 8.0

-

-

Quenching reagent (e.g., Tris or glycine (B1666218) solution)

-

Purification system (e.g., SEC column)

Step 1: Activation of Payload with Linker

-

Preparation: Bring the this compound and the anhydrous solvent to room temperature.

-

Dissolution: Dissolve the linker in the anhydrous solvent to a known concentration (e.g., 10-20 mM). Dissolve the amine-containing payload in the same solvent.

-

Reaction: Add the linker solution to the payload solution at a 1.5 to 5-fold molar excess. If the payload is sensitive, the reaction can be performed in a mixed aqueous-organic buffer system at pH 7.5-8.0.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light and moisture.

-

Monitoring (Optional): The reaction progress can be monitored by LC-MS to confirm the formation of the payload-linker conjugate.

Step 2: Preparation of Antibody

-

Buffer Exchange: Ensure the antibody is in an appropriate buffer (e.g., PBS with EDTA).

-

Reduction: Add a 2 to 5-fold molar excess of a mild reducing agent like TCEP to the antibody solution.

-

Incubation: Incubate at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds.

-

Removal of Reductant: Immediately remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer A (pH 7.2). The resulting thiol-functionalized antibody should be used immediately.

Step 3: Conjugation of Payload-Linker to Antibody

-

Reaction: Immediately add the activated payload-linker from Step 1 to the reduced antibody from Step 2. A typical molar ratio is 5-10 moles of payload-linker per mole of antibody.

-

Incubation: Allow the conjugation to proceed for 1-3 hours at room temperature or 4°C overnight.

-

Quenching (Optional): The reaction can be quenched by adding a thiol-containing molecule like N-acetylcysteine to cap any unreacted maleimide groups.

Step 4: Purification and Characterization

-

Purification: Purify the resulting ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.[13]

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC), Reverse Phase LC-MS, or UV-Vis spectroscopy.

-

Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.

-

Confirmation: Confirm the final conjugate integrity via mass spectrometry.[22]

-

References

- 1. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound | TargetMol [targetmol.com]

- 6. bachem.com [bachem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. vectorlabs.com [vectorlabs.com]

- 12. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 13. benchchem.com [benchchem.com]

- 14. precisepeg.com [precisepeg.com]

- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 16. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. vectorlabs.com [vectorlabs.com]

- 18. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 19. Bis-Mal-Lysine-PEG4-acid, CAS 1426164-52-4 | AxisPharm [axispharm.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. lumiprobe.com [lumiprobe.com]

- 22. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Antibody Immobilization using Bis-Mal-Lysine-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of antibodies onto solid surfaces is a cornerstone of modern life sciences research and diagnostic development. Applications ranging from immunoassays like ELISA to sophisticated biosensor platforms and cell-capture devices rely on the stable and oriented conjugation of antibodies. The Bis-Mal-Lysine-PEG4-TFP ester is a heterotrifunctional crosslinker designed to provide a robust and flexible method for antibody immobilization. This crosslinker features a tetrafluorophenyl (TFP) ester for covalent linkage to amine-functionalized surfaces, and two maleimide (B117702) groups for specific conjugation to thiol groups within the antibody, often exposed in the hinge region after mild reduction. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, thereby preserving the antibody's antigen-binding capacity.

This document provides a detailed protocol for the immobilization of antibodies using this compound, along with representative data and workflows for characterization and application.

Principle of the Method

The immobilization strategy is a two-step process that leverages the orthogonal reactivity of the TFP ester and maleimide functional groups:

-

Surface Functionalization: The amine-reactive TFP ester forms a stable amide bond with an amine-functionalized solid support (e.g., amine-coated microplates, biosensor chips, or beads). TFP esters are known for their high reactivity and greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, especially in aqueous conditions.[1][2][3]

-

Antibody Conjugation: The antibody's interchain disulfide bonds in the hinge region are selectively reduced to free sulfhydryl (-SH) groups. These thiol groups then react with the maleimide moieties on the surface-bound crosslinker to form a stable thioether bond. This site-specific conjugation helps to orient the antibody with its antigen-binding fragments (Fab) directed away from the surface, enhancing its accessibility to the target antigen.[4][5]

Data Presentation

Table 1: Properties of this compound

| Property | Value |

| Molecular Weight | ~844 g/mol |

| Reactive Group 1 | 2,3,5,6-Tetrafluorophenyl (TFP) Ester |

| Reactive Group 1 Target | Primary Amines (-NH2) |

| Reactive Group 2 | Bis-Maleimide |

| Reactive Group 2 Target | Sulfhydryls (-SH) |

| Spacer Arm | PEG4 (Polyethylene Glycol) |

| Optimal pH for TFP Ester Reaction | 7.5 - 8.5 |

| Optimal pH for Maleimide Reaction | 6.5 - 7.5 |

Table 2: Representative Quantitative Data for Antibody Immobilization

| Parameter | Covalent Immobilization via this compound | Passive Adsorption |

| Immobilization Efficiency (%) | 85 ± 5% | 60 ± 10% |

| Antibody Surface Density (ng/cm²) | 180 - 250 | 100 - 180 |

| Antigen Binding Capacity (ng/cm²) | 95 - 120 | 40 - 70 |

| Non-specific Binding (%) | < 5% | 15 - 25% |

| Immobilized Antibody Activity (%) | 70 - 90% | 30 - 50% |

Note: The values presented are representative and can vary depending on the antibody, surface material, and specific experimental conditions.

Experimental Protocols

Materials and Reagents

-

This compound

-

Amine-functionalized solid support (e.g., microplate, biosensor chip)

-

Antibody of interest (e.g., IgG)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Activation Buffer: 100 mM Sodium Bicarbonate, pH 8.5

-

Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Conjugation Buffer

-

Wash Buffer: Conjugation Buffer with 0.05% Tween-20

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column

Protocol 1: Antibody Preparation and Reduction

This protocol describes the partial reduction of an antibody to generate free sulfhydryl groups for maleimide conjugation.

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in Conjugation Buffer. Ensure the buffer is free of any amine-containing compounds like Tris.

-

Reduction of Disulfide Bonds:

-

Prepare a 10 mM stock solution of TCEP in Conjugation Buffer.

-

Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

-

Incubate for 30-60 minutes at room temperature.

-

-

Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the quenching of the maleimide reaction.

Protocol 2: Surface Functionalization and Antibody Immobilization

This protocol details the two-step process of attaching the crosslinker to the surface and then conjugating the reduced antibody.

-

Crosslinker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

-

Surface Activation:

-

Dilute the crosslinker stock solution to 1 mM in Activation Buffer.

-

Add the diluted crosslinker solution to the amine-functionalized surface and incubate for 1-2 hours at room temperature with gentle agitation.

-

Wash the surface three times with Wash Buffer to remove any unbound crosslinker.

-

-

Antibody Conjugation:

-

Immediately add the freshly prepared reduced antibody (from Protocol 1) to the activated surface.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Blocking:

-

Wash the surface three times with Wash Buffer.

-

Add Blocking Buffer to the surface and incubate for 1 hour at room temperature to block any remaining reactive sites and minimize non-specific binding.

-

-

Final Wash: Wash the surface three to five times with Wash Buffer. The surface with immobilized antibody is now ready for use.

Visualization of Workflows and Pathways

Below are diagrams illustrating the experimental workflow and a relevant signaling pathway.

Caption: Experimental workflow for antibody immobilization.

Caption: Fc Receptor signaling pathway activation.

Application Example: Whole-Cell Biosensor

An important application for antibodies immobilized via their Fc region is in the development of whole-cell biosensors. In this scenario, the immobilized antibody captures a target antigen from a sample. Subsequently, effector cells expressing Fc receptors (e.g., macrophages, NK cells) are introduced. The binding of the Fc region of the antigen-bound antibody to the Fc receptors on the effector cells can trigger a downstream signaling cascade, leading to a measurable cellular response such as phagocytosis or cytokine release.[6][7][8][9][10][11] This type of assay can be used to study immune responses or for the functional screening of antibody-based therapeutics.

The provided signaling pathway diagram illustrates the activation of an Fc gamma receptor (FcγR) on an effector cell following engagement with an antibody-antigen complex on the biosensor surface. This interaction leads to the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motif (ITAM), recruitment and activation of spleen tyrosine kinase (Syk), and subsequent activation of downstream pathways like the PI3K pathway, ultimately resulting in a cellular response such as phagocytosis.[7][8][10][11]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Immobilization Efficiency | Incomplete reduction of antibody. | Increase TCEP concentration or incubation time. Ensure TCEP is fresh. |

| Hydrolysis of TFP ester. | Prepare crosslinker solution immediately before use. Ensure anhydrous DMSO is used. | |

| Inefficient maleimide-thiol reaction. | Ensure pH of Conjugation Buffer is between 6.5 and 7.5. Remove TCEP completely before adding the antibody to the surface. | |

| High Non-specific Binding | Incomplete blocking. | Increase BSA concentration in Blocking Buffer or extend blocking time. |

| Insufficient washing. | Increase the number of wash steps and the volume of Wash Buffer. | |

| Low Antigen Binding | Denaturation of antibody. | Perform immobilization at 4°C. Ensure buffers are of high quality. |

| Steric hindrance. | The PEG4 spacer is designed to minimize this, but consider a longer spacer if issues persist. | |

| Incorrect antibody orientation. | Confirm efficient reduction and maleimide conjugation to favor Fc-region attachment. |

References

- 1. A tetrafluorophenyl activated ester self-assembled monolayer for the immobilization of amine-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biotium.com [biotium.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fc receptor - Wikipedia [en.wikipedia.org]

- 10. cusabio.com [cusabio.com]

- 11. Signaling by Antibodies: Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Peptide Dimerization and Conjugation using Bis-Mal-Lysine-PEG4-TFP Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bis-Mal-Lysine-PEG4-TFP ester is a heterotrifunctional crosslinking reagent designed for advanced bioconjugation strategies. This reagent is built on a lysine (B10760008) core, providing a branched structure. The alpha (α) and epsilon (ε) amines of the lysine are functionalized with maleimide (B117702) groups, which are reactive towards sulfhydryl (thiol) groups. The lysine's carboxylic acid is extended with a 4-unit polyethylene (B3416737) glycol (PEG4) spacer, terminating in a highly reactive 2,3,5,6-Tetrafluorophenyl (TFP) ester for efficient conjugation to primary amines.[1][2][3]

This unique architecture allows for a two-stage, controlled conjugation. First, two peptide molecules containing cysteine residues can be dimerized via the dual maleimide functions. The resulting dimerized peptide then presents a single amine-reactive TFP ester, ready for conjugation to another molecule, such as a carrier protein, a fluorescent probe, or an affinity tag. The hydrophilic PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, minimizing aggregation.[3][4]

Key Features:

-

Lysine Core: Provides a branched scaffold for presenting two maleimide groups.[1][2]

-

Bis-Maleimide Functionality: Enables the dimerization of thiol-containing peptides or the bridging of disulfide bonds.[1][2]

-

Amine-Reactive TFP Ester: Offers higher hydrolytic stability and reactivity towards primary amines compared to standard NHS esters.[1][5][6][7]

-

PEG4 Spacer: Increases hydrophilicity and provides spatial separation between conjugated molecules.[3][4]

Chemical Principles and Reaction Scheme

The utility of this compound lies in the orthogonal reactivity of its functional groups, which can be controlled by adjusting the reaction pH.[1][8]

-

Maleimide-Thiol Conjugation: The maleimide groups react with free sulfhydryl groups (from cysteine residues) via a Michael addition reaction to form a stable, covalent thioether bond. This reaction is highly specific and efficient at a pH range of 6.5-7.5.[9][10][11][12] Above pH 7.5, the maleimide group's reactivity towards primary amines increases, which could lead to undesirable side reactions.[1][12]

-

TFP Ester-Amine Conjugation: The TFP ester reacts with primary amines (such as the N-terminus of a peptide or the ε-amine of a lysine residue) to form a stable amide bond. This acylation reaction is most efficient at a pH range of 7.5-8.0.[1][5] TFP esters are more resistant to hydrolysis in aqueous solutions than their N-hydroxysuccinimide (NHS) ester counterparts, allowing for more controlled and efficient conjugation reactions.[6][7]

Quantitative Data and Reaction Parameters

Successful conjugation requires careful control of reaction conditions. The table below summarizes key parameters for using this compound.

| Parameter | Maleimide-Thiol Reaction | TFP Ester-Amine Reaction | Notes and References |

| Optimal pH | 6.5 - 7.5 | 7.5 - 8.0 | Maleimide selectivity for thiols is highest in this pH range.[11][12] Above pH 7.5, competition from amine reactions can occur.[1] TFP esters show optimal reactivity with amines at a slightly basic pH.[5][13] |

| Recommended Buffer | Phosphate (PBS), HEPES, Borate | Borate, Carbonate/Bicarbonate | Avoid buffers containing primary amines (e.g., Tris, Glycine) for the TFP ester reaction as they will compete.[14] Buffers should be free of thiols for the maleimide reaction.[15] |

| Molar Ratio | 0.5:1 (Crosslinker:Total Peptide) | 1:1 to 5:1 (Dimer:Target Molecule) | For dimerization, a 2:1 molar ratio of thiol groups to the bis-maleimide linker is stoichiometric. For the second step, an excess of the dimer may be used to drive the reaction to completion. Empirical testing is recommended.[11] |

| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours | Reaction progress should be monitored (e.g., by HPLC or MS). Longer incubation can improve efficiency but may also increase hydrolysis.[14] |

| Temperature | 4°C to Room Temperature (25°C) | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down the reaction and minimize side reactions or degradation of sensitive molecules.[9][14] |

| Solvent | Aqueous Buffer | Aqueous Buffer | The crosslinker should first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[5][14][15] |

Experimental Protocols

This section provides a general two-stage protocol for first dimerizing two thiol-containing peptides and then conjugating the resulting dimer to an amine-containing molecule.

Protocol 1: Dimerization of Thiol-Containing Peptides

Materials:

-

Thiol-containing peptides (Peptide A and Peptide B)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

-

Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17]

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptides in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.[18]

-

(Optional) Reduction of Disulfides: If the peptides have formed intermolecular or intramolecular disulfide bonds, they must be reduced. Add a 10-50 fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature.[9][18]

-

Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[14][15] The reagent is moisture-sensitive.[14]

-

Reaction Initiation: Add the crosslinker stock solution to the combined peptide solution. The final molar ratio should be approximately 2 moles of total peptide thiol groups to 1 mole of the bis-maleimide crosslinker.

-

Incubation: Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.

-

Monitoring and Purification: Monitor the reaction progress by analyzing small aliquots via RP-HPLC or LC-MS. Once the desired dimerized product is formed, purify the product from excess reagents and unreacted peptides using RP-HPLC.[17][19] The purified, dimerized peptide intermediate with the active TFP ester can be lyophilized and stored at -20°C or colder for the next step.

Protocol 2: Conjugation to an Amine-Containing Molecule

Materials:

-

Purified, dimerized peptide intermediate (from Protocol 1)

-

Amine-containing molecule (e.g., carrier protein, labeled peptide)

-

Conjugation Buffer: Borate buffer (50 mM) or Bicarbonate buffer (100 mM), pH 7.5-8.0. Do not use Tris or other amine-containing buffers.[14]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

-

Purification System: RP-HPLC or Size-Exclusion Chromatography (SEC), depending on the final product size.

Procedure:

-

Reagent Preparation: Dissolve the purified dimerized peptide and the target amine-containing molecule in the Conjugation Buffer.

-

Reaction Initiation: Combine the dimerized peptide and the amine-containing molecule. A molar excess of the dimer (e.g., 2-5 fold) is often used to ensure efficient labeling of the target molecule.

-

Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted TFP esters. Incubate for an additional 15-30 minutes.[14]

-

Purification: Purify the final conjugate to remove unreacted molecules and quenching buffer. For peptide-peptide conjugates, RP-HPLC is suitable.[17] For larger protein conjugates, SEC (gel filtration) is often preferred.

-

Analysis: Characterize the final product using appropriate methods such as SDS-PAGE, LC-MS, and UV-Vis spectroscopy to confirm conjugation and determine purity.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Dimerization Yield | - Incomplete reduction of peptide disulfide bonds.- Hydrolysis of maleimide groups.- Incorrect pH. | - Ensure complete reduction with sufficient TCEP.[15]- Prepare crosslinker stock solution immediately before use in anhydrous solvent.[2][14]- Verify the reaction buffer pH is between 6.5 and 7.5.[12] |

| Low Final Conjugation Yield | - Hydrolysis of TFP ester.- Inactive (protonated) amine group on target.- Competing reaction from amine-containing buffer. | - Minimize time the TFP ester is in aqueous solution before reacting.[14]- Ensure conjugation buffer pH is between 7.5 and 8.0 to deprotonate primary amines.[5][13]- Use non-amine buffers like borate, carbonate, or HEPES.[14] |

| Formation of Multiple Products / Aggregation | - Cross-reactivity of maleimides with amines.- Non-specific binding.- Hydrophobicity of the conjugate. | - Strictly maintain the dimerization pH below 7.5 to ensure maleimide specificity for thiols.[1]- The PEG4 spacer is designed to reduce aggregation, but if it persists, consider altering buffer salt concentration or adding mild detergents. |

| Unreacted Starting Material | - Insufficient molar excess of one reagent.- Short reaction time. | - Optimize the molar ratio of the reactants. A slight excess of the labeling reagent is common.[11]- Increase the incubation time and monitor progress by HPLC/MS.[14] |

Applications and Conceptual Visualization

The this compound is a powerful tool for constructing complex biomolecules. A key application is the creation of bivalent ligands. A bivalent ligand can bind to two receptor sites simultaneously, often leading to a significant increase in binding affinity and avidity compared to its monovalent counterparts. This is particularly relevant in drug development for targeting cell surface receptors.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]

- 4. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. ulab360.com [ulab360.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lifetein.com [lifetein.com]

- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 17. bachem.com [bachem.com]

- 18. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 19. waters.com [waters.com]

Application Notes and Protocols for Bioconjugation using Bis-Mal-Lysine-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bis-Mal-Lysine-PEG4-TFP ester in bioconjugation. This heterotrifunctional linker is a powerful tool for creating complex bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.

Introduction to this compound

This compound is a versatile crosslinker featuring a central lysine (B10760008) core, providing a branched structure.[][2] This core is flanked by two maleimide (B117702) groups and a polyethylene (B3416737) glycol (PEG) spacer of four units, which terminates in a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester.[][2] The maleimide moieties are specifically reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds, while the TFP ester efficiently reacts with primary and secondary amines to create robust amide linkages.[3][4] The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate.[2]

This unique architecture allows for the sequential or simultaneous conjugation of multiple molecules. For instance, it can be used to link a payload molecule to an antibody that has been engineered to contain free cysteines, and subsequently attach a third molecule, such as an imaging agent or a cell-penetrating peptide, via the TFP ester. Its primary applications are in protein crosslinking, the development of multifunctional probes, and the construction of ADCs.[2]

Key Features and Advantages

-

Heterotrifunctionality : The presence of two distinct reactive functionalities (maleimide and TFP ester) allows for controlled, stepwise conjugation strategies.[3][4]

-

Thiol-Specific Ligation : The dual maleimide groups enable the crosslinking of molecules containing sulfhydryl groups, such as reduced interchain disulfides in antibodies or engineered cysteines.[3][4][5]

-

Amine-Reactive TFP Ester : TFP esters exhibit superior hydrolytic stability and higher reactivity towards amines compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation.[3][4]

-

Enhanced Solubility : The hydrophilic PEG4 spacer improves the solubility of the linker and the final bioconjugate in aqueous buffers, which can reduce aggregation and improve pharmacokinetic properties.[2]

-

Defined Spacer Length : The discrete PEG length provides a defined distance between the conjugated molecules, which can be crucial for maintaining their biological activity.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the conjugation of a therapeutic payload to an antibody using a bis-maleimide linker and for the subsequent stability assessment of the resulting ADC. Please note that this data is representative and optimization is required for specific applications and molecules.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) for a Trastuzumab-Payload Conjugate

| Parameter | Value | Method of Determination |

| Target DAR | 4 | Stoichiometric control of linker-payload to antibody |

| Achieved Average DAR | 3.7 | Hydrophobic Interaction Chromatography (HIC) |

| DAR Distribution (Species) | DAR 0: 5%DAR 2: 15%DAR 4: 70%DAR 6: 10% | Mass Spectrometry (LC-MS) |

| Conjugation Efficiency | ~92.5% | Calculated from average DAR |

Table 2: Illustrative Stability of a Bis-Maleimide Linked ADC in Human Plasma

| Time Point | Average DAR | % Monomer | % Aggregates |

| 0 hours | 3.7 | 99.1 | 0.9 |

| 24 hours | 3.6 | 98.5 | 1.5 |

| 72 hours | 3.4 | 97.8 | 2.2 |

| 1 week | 3.1 | 96.5 | 3.5 |

Experimental Protocols

General Two-Step Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a general method for conjugating a thiol-containing payload to an antibody via the bis-maleimide groups of the linker, followed by the attachment of a secondary molecule via the TFP ester.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Reducing agent (e.g., TCEP or DTT)

-

This compound

-

Thiol-containing payload molecule

-

Amine-containing secondary molecule (e.g., a fluorescent dye)

-

Anhydrous DMSO or DMF

-

Reaction buffers (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)

-

Quenching reagent (e.g., N-acetylcysteine, Tris buffer)

-

Desalting columns or tangential flow filtration (TFF) system for purification

Protocol:

-

Antibody Reduction (to expose thiol groups):

-

Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer.

-

Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

-

Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent using a desalting column or TFF, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

-

-

Conjugation of Payload to Linker (Pre-formation of Linker-Payload):

-

Dissolve the this compound and the thiol-containing payload in anhydrous DMSO or DMF to prepare stock solutions.

-

In a separate reaction, react the linker with a 2-fold molar excess of the thiol-containing payload in a suitable buffer (pH 6.5-7.5) for 1-2 hours at room temperature. This will form the linker with two payload molecules attached.

-

-

Conjugation of Linker-Payload to Reduced Antibody:

-

Add the pre-formed linker-payload complex to the reduced antibody solution at a 5-10 fold molar excess.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the unreacted maleimide groups by adding a 10-fold molar excess of N-acetylcysteine and incubate for 20 minutes.

-

-

Conjugation of Secondary Molecule to ADC:

-

Adjust the pH of the ADC solution to 7.5-8.0.

-

Add the amine-containing secondary molecule at a 5-10 fold molar excess.

-

Incubate for 1-2 hours at room temperature.

-

Quench the TFP ester reaction by adding Tris buffer to a final concentration of 50 mM.

-

-

Purification and Characterization:

-

Purify the final ADC conjugate using size-exclusion chromatography (SEC) or TFF to remove unreacted components.

-

Characterize the ADC for Drug-to-Antibody Ratio (DAR) using HIC or LC-MS, and assess aggregation by SEC.

-

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of different DAR species.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the intact ADC and its subunits, allowing for the accurate determination of the DAR.[4][6]

-

-

Stability Assessment:

-

Incubate the ADC in human plasma at 37°C for various time points.

-

At each time point, analyze the sample by HIC or LC-MS to determine the change in average DAR, which indicates the stability of the linker-drug bond.

-

Use SEC to monitor for the formation of aggregates over time.

-

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

Logical Relationship of Components

Caption: Reactive components of the this compound linker.

Signaling Pathway Inhibition by an ADC

The following diagram illustrates the inhibition of the HER2 signaling pathway in a cancer cell by an ADC constructed with a bis-maleimide linker.

Caption: ADC-mediated inhibition of the HER2 signaling pathway.

References

Application Notes and Protocols for Bis-Mal-Lysine-PEG4-TFP Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Bis-Mal-Lysine-PEG4-TFP ester in bioconjugation, with a focus on its reaction with thiol-containing molecules. This heterobifunctional crosslinker is a valuable tool for creating stable bioconjugates, including antibody-drug conjugates (ADCs), by linking thiol- and amine-containing molecules.

Introduction to this compound

This compound is a versatile crosslinking reagent featuring two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester group.[1] The maleimide groups react specifically with sulfhydryl (thiol) groups, while the TFP ester reacts with primary and secondary amines to form stable amide bonds.[2][3] The central lysine (B10760008) core provides a branched structure, and the polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces aggregation.[1][4]

The dual reactivity of this linker allows for sequential or one-pot conjugation strategies. The maleimide-thiol reaction is highly selective within a specific pH range, making it ideal for targeting cysteine residues in proteins or other thiol-modified molecules.[5] TFP esters offer greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH, providing a wider window for conjugation to amines.[3][6][7]

Reaction Chemistry and Selectivity

The utility of this compound lies in the orthogonal reactivity of its functional groups.

-

Maleimide-Thiol Reaction: The maleimide groups undergo a Michael addition reaction with thiol groups to form a stable thioether bond.[3] This reaction is most efficient and selective for thiols at a pH range of 6.5-7.5.[2][4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] Above pH 7.5, the maleimide group can also react with amines, and the maleimide ring becomes more susceptible to hydrolysis, rendering it unreactive.[3][5][8]

-

TFP Ester-Amine Reaction: The TFP ester reacts with primary and secondary amines via nucleophilic acyl substitution to form a stable amide bond.[2][3] The optimal pH for this reaction is between 7.5 and 8.0.[2][3] TFP esters are less prone to hydrolysis than NHS esters, which can be a significant advantage in aqueous conjugation reactions.[6][9]

Key Experimental Parameters and Optimization

Successful conjugation with this compound requires careful control of several experimental parameters.

pH Control

The pH of the reaction buffer is the most critical factor for controlling the selectivity of the conjugation.

-

For thiol-specific conjugation: Maintain a pH between 6.5 and 7.5.[2][5] A pH at the lower end of this range (6.5-7.0) will maximize selectivity for thiols over amines.[5]

-

For subsequent amine conjugation: After the thiol reaction, the pH can be raised to 7.5-8.0 to facilitate the reaction of the TFP ester with an amine-containing molecule.[2][3]

Buffer Selection

The choice of buffer is crucial to avoid interference with the conjugation reaction.

-

Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used.[10][11] Ensure the buffer concentration is between 10-100 mM.[10][11]

-

Buffers to Avoid:

-

For the maleimide-thiol reaction, avoid buffers containing thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[10]

-

For the TFP ester-amine reaction, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule.[12][13]

-

Temperature and Reaction Time

The reaction rate is dependent on temperature.

-

Room Temperature (20-25°C): Generally allows for faster reaction times, typically ranging from 30 minutes to 2 hours for the maleimide-thiol reaction.[8][10]

-

4°C: Results in slower reaction rates and may require overnight incubation (8-16 hours) to achieve high conjugation efficiency.[10] This temperature is recommended for sensitive proteins to minimize degradation.[10][11]

-

37°C: Can be used to accelerate the reaction, with typical times around 30 minutes, but may not be suitable for all biomolecules.[10]

Molar Ratio of Reactants

The molar ratio of the linker to the thiol-containing molecule should be optimized for each specific application. A molar excess of the this compound is generally used to drive the reaction to completion. A starting point of a 10-20 fold molar excess of the maleimide reagent to the protein is recommended.[10][11][14]

Experimental Protocols

General Protocol for Protein Thiol Conjugation

This protocol describes the conjugation of the maleimide groups of this compound to a thiol-containing protein.

Materials:

-

Thiol-containing protein

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 10-100 mM PBS, HEPES, or Tris, pH 7.0-7.5 (degassed)[11]

-

Reducing agent (if necessary): TCEP (Tris(2-carboxyethyl)phosphine)

-

Quenching reagent (optional): e.g., free cysteine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[11] Remove excess TCEP by dialysis or desalting column.

-

-

Linker Preparation:

-

Conjugation Reaction:

-

Quenching (Optional):

-

To stop the reaction, a small molecule thiol like cysteine can be added to react with any remaining maleimide groups.

-

-

Purification:

Characterization of the Conjugate

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to monitor the reaction progress and purify the final conjugate.[10]

-

Mass Spectrometry (MS): To confirm successful conjugation and determine the number of linker molecules conjugated per protein (e.g., drug-to-antibody ratio, DAR).[10]

-

Ellman's Assay: To quantify the number of free thiols remaining after conjugation.[10]

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity.[5][10] Higher pH increases reaction with amines and maleimide hydrolysis.[5] |

| Temperature | 4°C to 25°C | 4°C for sensitive proteins (overnight reaction).[10][11] Room temperature for faster kinetics (30 min - 2 hours).[10] |

| Molar Excess of Linker | 10-20 fold | A good starting point to drive the reaction to completion.[10][11][14] |

| Buffers | PBS, HEPES, Tris (10-100 mM) | Must be free of thiol-containing compounds.[10][11] |

Table 2: pH Effects on Maleimide Reactivity

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[5][10] |

Stability of the Conjugate

The thioether bond formed between the maleimide and thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[15][16][17] This can lead to the release of the conjugated molecule. The stability of the maleimide-thiol adduct can be improved by hydrolysis of the succinimide (B58015) ring, which is favored by electron-withdrawing N-substituents.[18]

Visualizations

Caption: Sequential conjugation using this compound.

Caption: General workflow for protein conjugation with the linker.

Storage and Handling

-

Store this compound at -20°C, protected from moisture.[5][19] Allow the product to equilibrate to room temperature before opening.[5]

-

Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[5][11] Do not store the linker in aqueous solutions due to the risk of hydrolysis.[5]

-

Store final protein conjugates at 4°C for short-term use. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.[11][14] The addition of BSA (5-10 mg/mL) and sodium azide (B81097) (0.01-0.03%) can prevent denaturation and microbial growth.[11][14]

References

- 1. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. broadpharm.com [broadpharm.com]

- 14. biotium.com [biotium.com]

- 15. d-nb.info [d-nb.info]

- 16. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. communities.springernature.com [communities.springernature.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Bis-Mal-Lysine-PEG4-TFP Ester Amine Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the reaction conditions for the heterobifunctional crosslinker, Bis-Mal-Lysine-PEG4-TFP ester, with a primary focus on its amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester moiety.

Introduction

The this compound is a versatile heterobifunctional crosslinking reagent used in bioconjugation. Its structure comprises two thiol-reactive maleimide (B117702) groups and one amine-reactive TFP ester.[1][2] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the molecule and its conjugates.[2][3] This reagent is particularly valuable for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), by allowing for the sequential and specific linkage of different molecules.

The key to successfully using this crosslinker lies in understanding the distinct optimal pH conditions for each of its reactive groups to control the specificity of the conjugation.

Chemical Reactivity and Optimal pH

The this compound possesses two types of reactive moieties, each with a distinct pH optimum for its conjugation reaction.

TFP Ester (Amine-Reactive)

The TFP ester reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, to form a stable amide bond.[1][4] TFP esters are notable for being more resistant to hydrolysis in aqueous solutions, especially at basic pH, compared to the more common N-hydroxysuccinimide (NHS) esters.[5][6][7] This enhanced stability leads to more efficient and reproducible conjugation reactions.[8]

The reaction is highly pH-dependent because it requires the amine to be in a non-protonated state to act as a nucleophile.[9][10] The optimal pH range for the TFP ester-amine reaction is generally between 7.5 and 9.0 .[1][9][11]

Maleimide (Thiol-Reactive)

The two maleimide groups react with thiol (sulfhydryl) groups, typically from cysteine residues, through a Michael addition to form a stable thioether bond.[12][13][14] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5 .[1][12][14][15]

Above pH 7.5, the maleimide group can lose its selectivity and begin to react with amines.[1][12] Furthermore, the maleimide ring is susceptible to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid, thus preventing conjugation with thiols.[12][15]

Summary of pH-Dependent Reactivity

The choice of pH is the most critical parameter for controlling the specificity of the conjugation. The following table summarizes the reaction characteristics at different pH ranges.

| pH Range | TFP Ester Reactivity (Amine) | Maleimide Reactivity (Thiol) | Key Considerations |

| 6.5 - 7.5 | Minimal/Slow | Optimal | Ideal for selective maleimide-thiol conjugation.[12][14][15] TFP ester is largely unreactive. |

| 7.5 - 8.5 | Optimal | Fast, but with decreasing selectivity | Optimal range for the TFP ester-amine reaction.[1] Maleimide will react with both thiols and amines.[12] |

| > 8.5 | Optimal | Fast, but low selectivity | High rate of TFP ester-amine reaction.[9] Significant competing reaction of maleimide with amines and increased rate of maleimide hydrolysis.[12][15] |

Experimental Protocols

Buffer Selection

Proper buffer selection is crucial for a successful conjugation reaction.

-

Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or sodium bicarbonate buffers are recommended.[9][16][17]

-

Buffers to Avoid: Do not use buffers containing primary amines, such as Tris (tris-hydroxymethyl aminomethane) or glycine, as they will compete with the target molecule for reaction with the TFP ester.[16][17]

Protocol 1: Amine-Specific Conjugation (TFP Ester Reaction)

This protocol is designed to favor the reaction of the TFP ester with a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 7.5-8.5.

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[9]

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Prepare the Biomolecule: Dissolve the amine-containing molecule in the Reaction Buffer to a concentration of 1-10 mg/mL.[18]

-

Prepare the Crosslinker: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO.

-

Initiate Conjugation: Add the dissolved crosslinker to the biomolecule solution. A 5 to 20-fold molar excess of the crosslinker over the biomolecule is a common starting point.

-